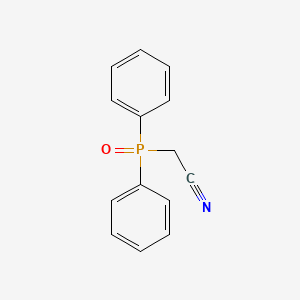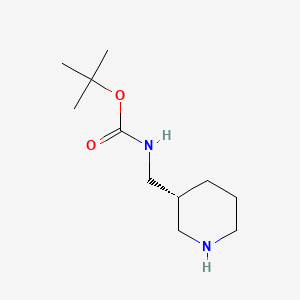
(Diphenyl-phosphinoyl)-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s molecular formula, molar mass, and structural formula. It may also include details about the compound’s appearance or state under standard conditions (solid, liquid, gas, color, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.科学的研究の応用
1. Formation of Phosphonate Diesters via N→C Phosphorus Migration
Diphenyl and neopentylene phosphorochloridates react with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile, leading to the formation of phosphonate diesters through N→C phosphorus migration. This process results in the production of stable 6-substituted phosphinoyl derivatives of DBU (A. Kers, I. Kers, J. Stawinski, 1999).
2. Synthesis of cis-α,β-Unsaturated Nitriles
An efficient method for synthesizing diphenyl cyanomethylenephosphonate has been developed, which further aids in the stereoselective synthesis of cis-α,β-unsaturated nitriles. The resulting phosphonate shows high stereoselectivity favoring the cis-isomer (Tony Y. Zhang, O'toole John Cunningham, J. M. Dunigan, 1998).
3. Redox Chemistry of Diphenyl Diselenide
Diphenyl diselenide demonstrates interesting redox chemistry in acetonitrile, similar to dioxygen's electrochemical behavior. It plays a role in the oxidation of water, hydroxyde ion, and the reduction of protons, as well as reacting with hydrogen peroxide (A. Sobkowiak, D. T. Sawyer, 1990).
4. Formation of Palladium Complexes
syn-1,3-Bis(diphenylphosphino)-2,4-dimethoxycalix[4]arene, synthesized via Ullmann-type phosphinoylation, is used to create palladium complexes with diverse geometrical structures. These complexes have potential applications in catalysis and coordination chemistry (Kengo Hirasawa et al., 2016).
5. Application in Catalytic Carbon-Carbon Coupling
Bis(diphenylphosphino)acetonitrile, synthesized from acetonitrile and chlorodiphenylphosphine, has been employed in the synthesis of metal complexes and used as a very active catalyst for Suzuki-Miyaura coupling (Leonie Braun et al., 2007).
6. Formation of Geminal Tetraauration of Acetonitrile
Acetonitrile undergoes geminal tetraauration through C-H activation by Au(I)-Ag(I) clusters under mild conditions. This reaction leads to the formation of novel cluster compounds with potential applications in light emission and catalysis (Xiao‐Li Pei et al., 2013).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, proper handling and storage procedures, and disposal considerations.
将来の方向性
This involves discussing potential future research directions or applications for the compound. It could include potential uses, areas where further research is needed, or predictions about the compound’s future significance in its field.
Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For “(Diphenyl-phosphinoyl)-acetonitrile”, more research may be needed to fully answer all of these points. If you have a specific question about this compound or a related topic, feel free to ask!
特性
IUPAC Name |
2-diphenylphosphorylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCIUPMYHQSNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC#N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364250 |
Source


|
| Record name | (diphenylphosphoryl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diphenyl-phosphinoyl)-acetonitrile | |
CAS RN |
23040-22-4 |
Source


|
| Record name | (diphenylphosphoryl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)
![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)






![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)


